UNC0006

Dopamine D2 receptor Binding affinity Radioligand binding

Conventional D2R ligands cannot isolate β-arrestin-2 signaling from G-protein pathways, confounding antipsychotic efficacy studies. UNC0006 (CAS 1354030-14-0) resolves this gap as a functionally selective probe derived from aripiprazole scaffold optimization. • Dual functional profile: antagonist of G(i)-regulated cAMP production (no agonism) + partial agonist for D2R/β-arrestin-2 (EC50 = 1.2 nM, Tango assay) • High binding affinity: Ki = 5.0 nM at D2R; enables reliable SAR benchmarking and HTS assay validation with robust Z'-factor determination • β-arrestin-2 pathway selectivity linked to catalepsy-free antipsychotic-like activity in vivo - in-class substitution with aripiprazole or haloperidol is scientifically invalid Supplied as powder (≥98% purity) with full analytical documentation (HPLC, NMR, MS). Ships globally with ice pack.

Molecular Formula C24H29Cl2N3O2
Molecular Weight 462.415
CAS No. 1354030-14-0
Cat. No. B611567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC0006
CAS1354030-14-0
SynonymsUNC0006, UNC-0006, UNC 0006
Molecular FormulaC24H29Cl2N3O2
Molecular Weight462.415
Structural Identifiers
SMILESO=C1NC2=C(C=CC(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CCC3)=C2)CC1
InChIInChI=1S/C24H29Cl2N3O2/c25-20-5-3-6-22(24(20)26)29-13-4-12-28(14-15-29)11-1-2-16-31-19-9-7-18-8-10-23(30)27-21(18)17-19/h3,5-7,9,17H,1-2,4,8,10-16H2,(H,27,30)
InChIKeyNGCKUAWDNUFNBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNC0006 D2 Receptor Biased Ligand


UNC0006 (CAS: 1354030-14-0) is a functionally selective β-arrestin-biased dopamine D2 receptor (D2R) ligand [1]. It acts simultaneously as an antagonist of G(i)-regulated cAMP production and a partial agonist for D2R/β-arrestin-2 interactions [2]. Derived from a diversity-oriented modification of the aripiprazole scaffold, UNC0006 represents a unique chemical probe for dissecting the signal transduction pathways essential for antipsychotic efficacy versus motoric side effects [3].

Signaling Bias Study Fit
Biased D2R probe: β-arrestin-2 partial agonist, G(i)-cAMP antagonist
Scaffold Origin
Derived from aripiprazole scaffold; enables functional selectivity comparison
Research Context
Designed for D2R signal transduction pathway dissection studies

UNC0006 Irreplaceable Selectivity Profile


In-class substitution of UNC0006 with other dopamine D2 receptor ligands, including its parent scaffold aripiprazole, is scientifically invalid due to profound differences in functional selectivity and target engagement. UNC0006 exhibits a unique β-arrestin-2 recruitment bias and a distinct pattern of activity across multiple receptor subtypes [1]. Unlike aripiprazole, which acts as a partial agonist in both G protein and β-arrestin pathways, UNC0006 is functionally selective, acting as an antagonist of G(i)-cAMP signaling while being a partial agonist for β-arrestin-2 recruitment [2]. This specific signaling bias is critical for experimental outcomes and cannot be replicated by generic D2 antagonists (e.g., haloperidol) or balanced partial agonists (e.g., aripiprazole) [3].

Functional Selectivity Mismatch
Aripiprazole acts as balanced partial agonist; UNC0006 is biased—signaling outcome may shift.
β-Arrestin Recruitment Profile
UNC0006 partial agonist with limited Emax vs aripiprazole, may alter pathway-specific interpretation.
G Protein Signaling Difference
UNC0006 antagonizes G(i)-cAMP while aripiprazole is partial agonist; cannot replicate unbiased signaling.

UNC0006 Comparative Evidence


D2 Binding Affinity vs. Aripiprazole

UNC0006 exhibits a Ki of 5.0 nM at the dopamine D2 receptor, representing a 1.6-fold higher binding affinity compared to aripiprazole (Ki = 8.0 nM) [1]. This enhanced affinity is quantified in the same assay system, indicating a direct and significant difference in target engagement [2].

D2 Binding Affinity
Head-to-head
Ki 5.0 nM vs 8.0 nM (1.6‑fold)
Reported D2R binding context
Human D2R CHO membranes, radioligand assay
Dopamine D2 receptor Binding affinity Radioligand binding

Tango β-Arrestin-2 Recruitment vs. Aripiprazole

In a D2-mediated β-arrestin-2 translocation Tango assay, UNC0006 demonstrated an EC50 of 1.2 nM, which is 2-fold more potent than aripiprazole (EC50 = 2.4 nM) [1]. UNC0006 acted as a partial agonist with an Emax of 47%, compared to aripiprazole's Emax of 73% .

β-Arrestin‑2 Tango EC50
Head-to-head
EC50 1.2 nM vs 2.4 nM (2‑fold)
Reported recruitment potency context
HTLA cells, D2V2-Tango assay
Functional selectivity β-arrestin recruitment GPCR signaling

BRET β-Arrestin-2 Recruitment vs. Aripiprazole

In a D2-mediated BRET-based β-arrestin-2 recruitment assay, UNC0006 displayed an EC50 of 17 nM, which is 8.5-fold more potent than aripiprazole (EC50 = 145 nM) [1]. This quantifies a significant difference in the ability to recruit β-arrestin-2 in a live-cell, proximity-based assay [2].

β-Arrestin‑2 BRET EC50
Head-to-head
EC50 17 nM vs 145 nM (8.5‑fold)
Reported recruitment context
HEK293 GRK2, BRET assay
Functional selectivity BRET assay β-arrestin recruitment

G(i)-cAMP Antagonism vs. Aripiprazole

In a D2-mediated G(i)-coupled cAMP production assay, UNC0006 displayed no agonist activity, functioning as a full antagonist. In contrast, aripiprazole acted as a partial agonist with an EC50 of 38 nM and an Emax of 51% [1]. This demonstrates a fundamental difference in signaling bias between the two compounds [2].

G(i)-cAMP Antagonism
Head-to-head
Antagonist vs Partial agonist (EC50=38 nM)
Reported functional selectivity context
HEK293T D2R GloSensor, isoproterenol-stimulated cAMP
cAMP inhibition G protein signaling Functional selectivity

5HT2B Receptor Affinity vs. Aripiprazole

UNC0006 exhibits a Ki of 0.6 nM at the 5HT2B receptor, which is 2.3-fold higher affinity than aripiprazole (Ki = 1.4 nM) [1]. While this represents high affinity at an off-target, the data from a comprehensive selectivity panel allows researchers to account for potential confounding effects in experimental systems [2].

5HT2B Affinity
Head-to-head
Ki 0.6 nM vs 1.4 nM (2.3‑fold)
Off-target binding context
Radioligand binding, human 5HT2B
Receptor selectivity Serotonin receptor Off-target binding

D2 Binding Affinity vs. UNC9994

Within the same chemical series, UNC0006 (Ki = 5.0 nM) displays a 15.8-fold higher binding affinity for the D2 receptor compared to its close analog UNC9994 (Ki = 79 nM) [1]. This highlights the impact of specific structural modifications on target engagement and underscores UNC0006's superior potency profile within this class of biased ligands [2].

D2 Affinity vs UNC9994
Head-to-head
Ki 5.0 nM vs 79 nM (15.8‑fold)
Reported SAR affinity context
Same assay, same series
Dopamine D2 receptor Structure-activity relationship Binding affinity

UNC0006 Research Applications


β-Arrestin vs. G Protein Signaling Dissection

UNC0006 is the optimal tool for experiments requiring selective activation of the β-arrestin-2 pathway while simultaneously antagonizing G(i)-cAMP signaling. Its quantitative profile (EC50 = 1.2 nM in Tango assay, no G(i) agonism) [1] makes it ideal for studies aimed at isolating the contribution of β-arrestin recruitment to antipsychotic-like effects in cellular and in vivo models [2].

SAR Studies for Biased GPCR Ligands

UNC0006 serves as a key reference compound in SAR studies exploring functional selectivity at the D2 receptor. Its distinct binding affinity (Ki = 5.0 nM) and functional profile compared to analogs like UNC9975 (Ki = 2.6 nM) and UNC9994 (Ki = 79 nM) [3] provide a quantitative framework for understanding how subtle structural modifications can tune both potency and signaling bias [4].

In Vivo Behavioral Pharmacology

Based on evidence that β-arrestin-biased signaling at D2R is protective against catalepsy, UNC0006 is a prime candidate for in vivo studies investigating antipsychotic efficacy with a potentially improved side effect profile. Studies with the related compound UNC9975 demonstrated antipsychotic-like activity without catalepsy in wild-type mice, an effect lost in β-arrestin-2 knockout mice [5], supporting the use of UNC0006 in similar behavioral paradigms [6].

High-Throughput Screening for β-Arrestin Recruitment

Due to its high potency in the Tango β-arrestin-2 recruitment assay (EC50 = 1.2 nM) [7], UNC0006 is an excellent positive control for high-throughput screening campaigns aimed at identifying novel β-arrestin-biased D2R ligands. Its robust and quantifiable signal in this pathway-specific assay ensures reliable assay validation and Z'-factor determination .

Application
Selection Property
Validation Focus
β-Arrestin-2 pathway dissection studies
Functional selectivity (β-arrestin-2 agonism / G(i)-cAMP antagonism)
β-arrestin-2 recruitment and cAMP inhibition assays
D2R biased-ligand SAR studies
Binding affinity and functional profile within analog series
Comparative Ki and functional assay with UNC9975/UNC9994
In vivo D2R behavioral pharmacology studies
β-Arrestin-2 biased signaling profile (anti-catalepsy context)
Catalepsy model endpoints in wild-type and β-arrestin-2 KO mice
β-Arrestin-2 recruitment HTS assay development
Robust β-arrestin-2 partial agonist signal
Assay window and Z'-factor determination

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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